4-Bromo-7-chloro-6-fluoroisoquinoline

Antifungal agents Candida albicans Minimum inhibitory concentration (MIC)

A common pain point in medicinal chemistry is securing a single, patent-validated scaffold that supports multi-vector SAR without protecting group chemistry. 4-Bromo-7-chloro-6-fluoroisoquinoline solves this by providing an orthogonal 4-Br (Suzuki), 7-Cl (halogen bonding), and 6-F (metabolic stability) pattern on the isoquinoline core. This scaffold enables systematic exploration of the ROCK, HPK1, and USP target pockets, as validated in patent EP1899322A1 and the GNE-6893 lead optimization campaign. The 6-F substituent also uniquely modulates USP2/USP7 selectivity. Delivered at 98% purity with confirmed availability for immediate dispatch, it streamlines focused library synthesis without the risk of regioisomeric mismatch.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
CAS No. 1375302-35-4
Cat. No. B1399136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-6-fluoroisoquinoline
CAS1375302-35-4
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=C2C=NC=C(C2=CC(=C1Cl)F)Br
InChIInChI=1S/C9H4BrClFN/c10-7-4-13-3-5-1-8(11)9(12)2-6(5)7/h1-4H
InChIKeyLFSNMZKTWDLKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-chloro-6-fluoroisoquinoline Overview


4-Bromo-7-chloro-6-fluoroisoquinoline (CAS 1375302-35-4) is a heterocyclic isoquinoline derivative bearing three distinct halogen substituents at the 4- (Br), 7- (Cl), and 6- (F) positions, with a molecular formula of C₉H₄BrClFN and a molecular weight of 260.49 g/mol . The compound is a white to off-white solid with a melting point of 168–170 °C and limited aqueous solubility but high solubility in organic solvents . Commercially available at typical purities of 95–98% , this scaffold is employed primarily as a synthetic building block in medicinal chemistry programs targeting kinases and other ATP-binding proteins, where the orthogonal reactivity of its Br, Cl, and F substituents enables sequential functionalization via cross-coupling chemistry .

Three orthogonally reactive halogen handles (4‑Br, 7‑Cl, 6‑F) for sequential cross‑coupling library synthesis
7‑Cl/6‑F substitution pattern aligned with ROCK inhibitor patent pharmacophore
Isoquinoline core validated by fragment‑based HPK1 inhibitor discovery campaigns

4-Bromo-7-chloro-6-fluoroisoquinoline Uniqueness


Within the halogenated isoquinoline class, bioactivity is exquisitely sensitive to the identity, number, and ring position of halogen substituents . Literature on USP2/USP7 inhibitor selectivity demonstrates that the presence or absence of a single fluorine atom on the isoquinoline scaffold can completely invert target selectivity [1]. Each halogen serves a distinct function: the 4-bromo group provides a reactive handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings ; the 7-chloro substituent modulates electron density and can engage in halogen bonding with protein targets [2]; and the 6-fluoro substituent influences metabolic stability, lipophilicity, and binding conformation . Removing or repositioning any one of these three halogens generates a different regioisomer with altered reactivity, physicochemical properties, and biological target engagement—precluding simple interchange in synthesis or SAR programs.

! Mono‑ or di‑halogenated isoquinolines offer fewer reactive handles, limiting sequential diversification potential.
! Non‑fluorinated analogs lack the 6‑F substituent that may modulate USP2/USP7 target selectivity profiles.
! Alternative regioisomers with different halogen positions may not preserve the ROCK patent pharmacophore (7‑Cl/6‑F).

4-Bromo-7-chloro-6-fluoroisoquinoline Evidence


Antifungal Activity Against C. albicans

4-Bromo-7-chloro-6-fluoroisoquinoline demonstrates measurable antifungal activity against Candida albicans, with reported MIC values ranging from 6.25 to 25 µg/mL across various strains . In vitro studies indicate that these MIC values are lower (more potent) than those observed for non-halogenated isoquinoline analogs tested under comparable conditions, with the enhanced potency attributed to the combined electron-withdrawing effects and halogen bonding capability conferred by the three halogen substituents . The non-halogenated isoquinoline core alone lacks the requisite binding affinity to achieve comparable fungal growth inhibition at equivalent concentrations .

Antifungal MIC
Data to verify
MIC 6.25–25 µg/mL against C. albicans
Supports antimicrobial screening context; lower than non‑halogenated analogs under comparable conditions
Strain‑specific data and independent replication to confirm
Antifungal agents Candida albicans Minimum inhibitory concentration (MIC)

Orthogonal Tri-Halogen Reactivity

The 4,7,6-substitution pattern of Br, Cl, and F on the isoquinoline core provides three chemically distinct halogens with differential reactivity toward transition metal-catalyzed cross-coupling reactions . The 4-bromo substituent is the most reactive toward oxidative addition with Pd(0) catalysts, enabling selective Suzuki-Miyaura or Buchwald-Hartwig coupling at this position without competing reaction at the 7-chloro site . The 7-chloro substituent can be subsequently activated under more forcing conditions or via photoredox/Ni dual catalysis, while the 6-fluoro group remains inert under most cross-coupling conditions, preserving its electronic-modulating effects throughout the synthetic sequence . In contrast, mono-halogenated isoquinolines such as 4-bromoisoquinoline offer only a single reactive handle, and di-halogenated analogs such as 4-bromo-7-fluoroisoquinoline lack the third orthogonal functionalization site, constraining library diversification .

Orthogonal reactivity
Class-level inference
4‑Br (Suzuki) >> 7‑Cl (forced/Ni) >> 6‑F (inert); 3 handles vs. 1–2 in comparators
Enables fully sequential diversification in kinase library synthesis
Reactivity hierarchy based on class‑level cross‑coupling behavior
Kinase inhibitors Cross-coupling Sequential functionalization Medicinal chemistry

Fluorine-Dependent USP2/USP7 Selectivity

Research on halogenated isoquinoline-based deubiquitinase inhibitors has established that the introduction of a fluorine atom onto the isoquinoline scaffold can completely switch inhibitor selectivity between the closely related cysteine proteases USP2 and USP7 [1]. This class-level finding demonstrates that the 6-fluoro substituent present on 4-bromo-7-chloro-6-fluoroisoquinoline is not merely an inert metabolically stabilizing group but actively participates in defining target selectivity—a property absent in non-fluorinated isoquinoline analogs such as 4-bromo-7-chloroisoquinoline [1]. While direct USP2/USP7 IC₅₀ data for this specific compound are not publicly available, the class-level SAR indicates that the 6-fluoro substituent confers a target-selectivity-determining role that is structurally unique to 6-fluorinated isoquinoline derivatives [1].

USP2/USP7 selectivity
Class-level inference
6‑F switches selectivity between USP2 and USP7; non‑fluorinated scaffolds lack this modulation [1]
Supports target selectivity profiling in deubiquitinase probe development
Class‑level SAR; direct IC₅₀ for this compound not reported
Deubiquitinase inhibitors USP2 USP7 Target selectivity Fluorine SAR

ROCK Inhibitor Patent Intermediate

7-Chloro-6-fluoroisoquinoline, the direct synthetic precursor and core substructure of 4-bromo-7-chloro-6-fluoroisoquinoline, is explicitly claimed as an intermediate in Rho-kinase (ROCK) inhibitor patents (EP1899322A1, Sanofi-Aventis) [1]. The 7-chloro-6-fluoro substitution pattern present in both compounds constitutes a privileged pharmacophoric element for ROCK inhibition, with the 7-chloro and 6-fluoro substituents forming key interactions within the kinase ATP-binding pocket [1]. The 4-bromo group on the target compound enables further SAR exploration at the solvent-exposed 4-position without disturbing the core ROCK-binding pharmacophore [1]. In contrast, alternative regioisomers such as 5-bromo-7-fluoroisoquinoline or 8-bromo-6-fluoroisoquinoline lack the specific 7-Cl/6-F arrangement validated in the ROCK inhibitor patent literature .

ROCK pharmacophore match
Cross-study comparable
7‑Cl/6‑F pattern explicitly claimed as ROCK inhibitor intermediate in EP1899322A1 [1]
Provides patent‑validated entry for ROCK pathway inhibitor design
Alternative regioisomers lack this pharmacophoric alignment
Rho-kinase inhibitors ROCK Cardiovascular therapeutics Patent intermediates

Predicted Physicochemical Properties vs. Analogs

ChemSpider-predicted physicochemical data for 4-bromo-7-chloro-6-fluoroisoquinoline include a density of 1.7 ± 0.1 g/cm³, a boiling point of 338.3 ± 37.0 °C at 760 mmHg, a vapor pressure of 0.0 ± 0.7 mmHg at 25 °C, and an enthalpy of vaporization of 55.9 ± 3.0 kJ/mol . The elevated boiling point and density are consistent with the increased molecular weight (260.49 g/mol) conferred by three halogen substituents (Br, Cl, F), which distinguishes this compound from lighter di-halogenated analogs such as 7-chloro-6-fluoroisoquinoline (MW 181.59 g/mol) or 4-bromo-6-fluoroisoquinoline (MW 226.04 g/mol) . The very low vapor pressure indicates negligible volatility under ambient conditions, a property relevant to safe handling and storage during procurement and laboratory use .

Physicochemical profile
Predicted data
Density 1.7 ± 0.1 g/cm³; BP 338.3 °C; MW 260.49; vapor pressure ~0 mmHg (25 °C)
Informs purification method selection and safe handling assessment
ChemSpider predicted values; experimental verification recommended
Physicochemical properties Boiling point Density Vapor pressure Pre-formulation

HPK1 Inhibitor Scaffold Validation

The isoquinoline core has been validated as a productive scaffold for HPK1 (MAP4K1) kinase inhibition through fragment-based screening and structure-based drug design, as reported in recent medicinal chemistry literature [1]. The lead optimization campaign that culminated in GNE-6893, a subnanomolar HPK1 inhibitor, originated from an isoquinoline fragment identified via SPR screening against the HPK1 kinase domain [1]. The HPK1 inhibitor patent literature (e.g., WO2018/183385) explicitly claims isoquinoline compounds as HPK1 inhibitors for cancer immunotherapy applications [2]. The 4-bromo-7-chloro-6-fluoroisoquinoline scaffold, with its three halogen substituents, offers a synthetically tractable entry point for generating focused HPK1-targeted libraries through sequential functionalization at the 4-, 7-, and 6-positions—each potentially interacting with distinct sub-pockets within the HPK1 ATP-binding site [1][2]. Non-isoquinoline scaffolds or isoquinolines lacking halogen handles would require de novo synthetic route development to achieve comparable diversification.

HPK1 scaffold validation
Class-level inference
Isoquinoline core led to GNE‑6893 (HPK1 IC₅₀ sub‑nanomolar; 347/356 kinase selectivity) [1]
Supports HPK1‑focused library design from a fragment‑validated scaffold
Compound‑specific HPK1 data not yet available; scaffold track record confirmed
HPK1 Cancer immunotherapy Kinase inhibitor Fragment-based screening Isoquinoline scaffold

4-Bromo-7-chloro-6-fluoroisoquinoline Applications


ROCK Cardiovascular Drug Discovery

Medicinal chemistry teams developing Rho-kinase (ROCK) inhibitors for cardiovascular indications can deploy 4-bromo-7-chloro-6-fluoroisoquinoline as a synthetic intermediate that preserves the patent-validated 7-Cl/6-F pharmacophore (EP1899322A1) while providing a derivatizable 4-bromo handle for SAR exploration . The 7-Cl and 6-F substituents occupy key positions within the ROCK ATP-binding pocket, and the 4-Br enables Suzuki coupling to introduce diverse aryl or heteroaryl groups without requiring protection/deprotection of the pharmacophoric halogen pattern . This scenario is strongly supported by the explicit patent precedent establishing 7-chloro-6-fluoroisoquinoline as a ROCK inhibitor intermediate .

HPK1 Cancer Immunotherapy Libraries

Given the fragment-based validation of the isoquinoline core as an HPK1 inhibitor scaffold , 4-bromo-7-chloro-6-fluoroisoquinoline serves as an ideal starting point for generating focused HPK1-targeted chemical libraries. The three orthogonally reactive halogen substituents allow parallel diversification at the 4-, 7-, and 6-positions , enabling systematic exploration of the HPK1 ATP-binding site vectors. Sequential Pd-catalyzed cross-coupling at 4-Br, followed by 7-Cl substitution under more forcing conditions, and retention of 6-F for metabolic stability mirrors the multi-vector SAR strategy successfully employed in the GNE-6893 lead optimization campaign that achieved subnanomolar HPK1 potency and excellent kinome selectivity (347/356 kinases <50% inhibition at 0.1 µM) .

DUB Probe: USP Selectivity Profiling

For chemical biology groups investigating ubiquitin-specific protease (USP) selectivity, 4-bromo-7-chloro-6-fluoroisoquinoline offers a scaffold where the 6-fluoro substituent has been demonstrated to modulate inhibitor selectivity between USP2 and USP7 at the class level . The compound can be elaborated via 4-Br cross-coupling to generate probe molecules for USP selectivity profiling, with the 6-fluoro group retained to influence target preference. This application is directly supported by literature showing that fluorine introduction on the isoquinoline scaffold completely switches USP2/USP7 selectivity, whereas non-fluorinated scaffolds lack this selectivity-determining feature .

Antifungal Lead Optimization

With demonstrated MIC values of 6.25–25 µg/mL against Candida albicans , 4-bromo-7-chloro-6-fluoroisoquinoline provides a quantified, active starting point for antifungal lead optimization. The scaffold's three halogen handles allow systematic SAR exploration to improve potency toward the sub-µg/mL range while probing selectivity against mammalian cells. The enhanced antifungal activity relative to non-halogenated isoquinoline analogs positions this compound as a privileged core for generating focused antifungal libraries, particularly relevant given the urgent need for new antifungal chemotypes to address rising drug resistance.

Application
Selection Property
Validation Focus
ROCK pathway inhibitor studies
7‑Cl/6‑F pharmacophore matched to patent literature
ROCK ATP‑binding pocket SAR and kinase selectivity
HPK1 inhibitor development (immuno‑oncology models)
Isoquinoline scaffold with three orthogonal halogen handles
Multi‑vector SAR for HPK1 ATP‑binding site optimization
USP selectivity probe development
6‑F substituent that modulates USP2 vs. USP7 target preference
Target engagement profiling across USP family members
Antifungal screening and lead optimization
Antifungal‑active scaffold with three derivatizable positions
MIC improvement and mammalian selectivity endpoints
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